molecular formula C14H17N3O3 B14847373 Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate

Cat. No.: B14847373
M. Wt: 275.30 g/mol
InChI Key: GOOCEWAAIGNQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, and a formyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-(6-cyano-4-formylpyridin-2-yl)ethylamine with tert-butyl chloroformate under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of 2-(6-cyano-4-carboxypyridin-2-yl)ethylcarbamate.

    Reduction: Formation of 2-(6-amino-4-formylpyridin-2-yl)ethylcarbamate.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable intermediate in drug discovery and development. Researchers can modify its structure to enhance its biological activity and selectivity towards specific molecular targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl N-[2-(6-cyano-4-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(19)16-5-4-11-6-10(9-18)7-12(8-15)17-11/h6-7,9H,4-5H2,1-3H3,(H,16,19)

InChI Key

GOOCEWAAIGNQDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.